6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate

Ellipticine synthesis Protecting group strategy 9-Hydroxyellipticine

6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate (CAS 194163-27-4, molecular formula C20H21NO3, molecular weight 323.39 g/mol) is a synthetic carbazole derivative that serves as a dual-functional intermediate in the convergent synthesis of 9-acyloxyellipticines — water-soluble prodrugs of the antitumor alkaloid 9-hydroxyellipticine. The compound incorporates a pivalate ester at the 3-position (acting as a hydroxyl protecting group) and a formyl group at the 6-position (providing the reactive handle for pyrido[4,3-b]carbazole ring construction).

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
CAS No. 194163-27-4
Cat. No. B3249477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate
CAS194163-27-4
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1NC3=C2C=C(C=C3)OC(=O)C(C)(C)C)C)C=O
InChIInChI=1S/C20H21NO3/c1-11-8-13(10-22)12(2)17-15-9-14(24-19(23)20(3,4)5)6-7-16(15)21-18(11)17/h6-10,21H,1-5H3
InChIKeyXTNMSFHPWBYHEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate (CAS 194163-27-4): A Protected Formyl Intermediate for Ellipticine-Derived Antitumor Agents


6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate (CAS 194163-27-4, molecular formula C20H21NO3, molecular weight 323.39 g/mol) is a synthetic carbazole derivative that serves as a dual-functional intermediate in the convergent synthesis of 9-acyloxyellipticines — water-soluble prodrugs of the antitumor alkaloid 9-hydroxyellipticine [1]. The compound incorporates a pivalate ester at the 3-position (acting as a hydroxyl protecting group) and a formyl group at the 6-position (providing the reactive handle for pyrido[4,3-b]carbazole ring construction) [1]. It is designated as intermediate (III) in the proprietary synthetic route disclosed by Tanabe Seiyaku Co., Ltd. and described in the primary literature by Harada et al. (Chem. Pharm. Bull. 1997) and in patents EP 0608876, US 5605904, and JP 1994279441 [1][2][3].

Why 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate Cannot Be Replaced by Generic Carbazole Intermediates


The compound's differentiation is rooted in its orthogonal bifunctionality: the 3-pivalate ester and the 6-formyl group are both essential for the specific tandem deprotection–cyclization sequence that constructs the pyrido[4,3-b]carbazole core of 9-hydroxyellipticine in a single operation [1]. In the Tanabe route, refluxing the N-tosyl derivative (IV) with HCl in aqueous dioxane simultaneously cleaves both the tosyl and pivaloyl protecting groups while effecting cyclization to yield 9-hydroxyellipticine (V) [1]. This convergent deprotection–cyclization is not achievable with simpler formylcarbazole intermediates that lack the pivalate ester [1][2]. Alternative synthetic routes — such as the Vilsmeier–Haack formylation of 1,4-dimethylcarbazole to yield 3-formyl-1,4-dimethylcarbazole — operate through a different disconnection strategy and have historically suffered from low overall yields (3–14% for ellipticine) [3]. Substituting this compound with a non-pivalate analog would break the chemoselectivity logic of the Tanabe route and necessitate a complete redesign of the protecting-group and cyclization strategy [1][2].

Quantitative Differentiation Evidence for 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate (CAS 194163-27-4)


Convergent Deprotection–Cyclization Enabled by 3-Pivalate Ester: Tandem Tosyl/Pivaloyl Cleavage During Pyrido[4,3-b]carbazole Ring Formation

The 3-pivalate ester is not merely a passive protecting group; it is a participant in a convergent tandem deprotection–cyclization sequence. In the Tanabe route, intermediate (IV) — the N-tosyl derivative — is refluxed with hydrogen chloride in aqueous dioxane, which simultaneously eliminates the tosyl group from the nitrogen, cleaves the pivaloyl ester from the 3-oxygen, and effects cyclization between the unmasked amine and the formyl-derived imine carbon, yielding 9-hydroxyellipticine (V) in a single operation [1]. This tandem process is not possible with intermediates that lack the pivalate ester, such as 3-formyl-1,4-dimethylcarbazole [2].

Ellipticine synthesis Protecting group strategy 9-Hydroxyellipticine

Orthogonal Dual Functionality: Formyl Group at C-6 Enables Imination with Aminoacetaldehyde Diethyl Acetal

The formyl group at the 6-position is the essential electrophilic handle for the key C–N bond-forming step. Condensation of the formyl compound (III) with aminoacetaldehyde diethyl acetal in refluxing toluene with catalytic p-toluenesulfonic acid and azeotropic water removal yields the intermediate imine, which upon hydrogenation over PtO2 provides the corresponding amine [1]. This amine is then converted to the N-tosyl derivative (IV) that undergoes the tandem deprotection–cyclization [1]. In contrast, 3-formyl-1,4-dimethylcarbazole — a comparator intermediate used in alternative ellipticine syntheses — lacks the 3-pivalate and requires a different cyclization strategy that historically delivered ellipticine in only 3% overall yield before optimization [2].

Formyl carbazole Reductive amination Pyridocarbazole cyclization

Downstream Biological Validation: 9-Acyloxyellipticines from This Intermediate Show Potent In Vivo Antitumor Activity Across Four Murine Tumor Models

The ultimate purpose of this intermediate is the synthesis of 9-acyloxyellipticines. These final compounds were evaluated for antitumor activity in mice bearing P388 leukemia, colon 26, Lewis lung carcinoma, and B16 melanoma via intravenous administration [1]. Many compounds exhibited good antitumor activities; in particular, the glutarate derivative (5o) showed potent antitumor activity and may be converted to 9-hydroxyellipticine by enzyme-catalyzed hydrolysis in the body [1]. For context, alternative ellipticine derivatives such as elliptinium and SUN 4599 have served as clinical benchmarks, and the quaternary salt 2-(3'-methoxy-2'-oxopropanoxy)-9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazolium bromide (4d) showed more potent antitumor activities than these benchmarks against P388 leukemia, colon 26, and Lewis lung carcinoma [2].

Antitumor activity P388 leukemia In vivo efficacy

Pivalate Ester as a Regioselective Directing/Protecting Group in Carbazole Chemistry: A Strategy Validated Across Multiple Ellipticine Syntheses

The use of pivaloyl esters for regioselective deactivation and steric protection of reactive positions on the carbazole ring system is not unique to the Tanabe route but is a validated strategy across multiple ellipticine syntheses. Dharmasena and Shannon (Tetrahedron Letters, 1994) employed pivaloyl esters for regioselective deactivation and steric protection of reactive ring-A positions in the synthesis of 7-methoxy-8-hydroxy and 10-hydroxyellipticines [1]. More broadly, pivaloyl groups have been used to direct intramolecular Friedel–Crafts acylations and to achieve chemoselective deprotection of indoles [2]. This body of evidence supports the strategic value of the pivalate ester in the target compound as more than a generic protecting group: it provides steric bulk that can influence regiochemical outcomes in subsequent transformations.

Pivalate protecting group Regioselective synthesis Hydroxyellipticine

Proprietary Patent Protection and Defined Synthetic Provenance: EP 0608876 / US 5605904 / JP 1994279441

This compound is explicitly claimed and described as intermediate (III) in the patent family EP 0608876, US 5605904, and JP 1994279441, assigned to Tanabe Seiyaku Co., Ltd. [1][2]. The patent discloses the complete synthetic route from 6-methoxy-1,4-dimethylcarbazole through to 9-acyloxyellipticines, with this compound as the pivotal intermediate that introduces both the formyl and protected hydroxyl functionalities [1]. By contrast, generic carbazole formyl intermediates such as 3-formyl-1,4-dimethylcarbazole are not covered by this patent family and are accessible through different, non-proprietary routes (e.g., the Deane–McCarthy Vilsmeier–Haack protocol) [3].

Patent-protected intermediate Ellipticine derivative Tanabe Seiyaku

Availability as a Defined Intermediate: Typical Commercial Purity ≥97% (NLT 98% from Select Suppliers)

Commercial suppliers list this compound at purities of ≥97% (e.g., Chemenu, catalog number CM244206) and ≥98% (e.g., MolCore, NLT 98%) . In comparison, the structurally related precursor 5,8-dimethyl-9H-carbazol-3-yl pivalate (CAS 194163-24-1) is also commercially available (NLT 98%, MolCore), but it lacks the formyl group and therefore cannot directly enter the imination step of the Tanabe route without a separate formylation operation . The alternative intermediate 3-formyl-1,4-dimethylcarbazole (CAS 14501-66-7) is available from chemical suppliers but is associated with a different synthetic route that has historically lower overall yields .

CAS 194163-27-4 Carbazole intermediate Custom synthesis

Optimal Application Scenarios for 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate Based on Quantitative Evidence


Synthesis of 9-Acyloxyellipticine Prodrug Libraries for Antitumor Screening

This compound is the definitive intermediate for constructing 9-acyloxyellipticine libraries via the Tanabe route. Following the procedure of Harada et al. [1], the formyl group undergoes imination with aminoacetaldehyde diethyl acetal, hydrogenation, tosylation, and tandem HCl-mediated deprotection–cyclization to yield 9-hydroxyellipticine. Subsequent acylation with diverse carboxylic acids (e.g., glutaric acid monobenzyl ester) produces water-soluble 9-acyloxyellipticines that have demonstrated potent antitumor activity against P388 leukemia, colon 26, Lewis lung carcinoma, and B16 melanoma in mice [1]. The glutarate derivative (5o) was identified as a particularly potent lead [1].

Process Development for cGMP Manufacturing of Ellipticine-Derived APIs

For organizations scaling up ellipticine-derivative APIs under cGMP, this intermediate offers a defined patent provenance (EP 0608876, US 5605904, JP 1994279441) and a convergent synthetic strategy that minimizes the number of isolation steps [1][2]. The tandem deprotection–cyclization (tosyl + pivaloyl cleavage + ring closure in one pot) reduces unit operations compared to sequential strategies [1]. The pivalate ester's steric bulk provides regiochemical control during the Vilsmeier formylation and subsequent transformations, which is critical for maintaining impurity profiles within specification limits [3].

Comparative Evaluation of Ellipticine Synthetic Routes in Medicinal Chemistry Programs

This intermediate enables direct comparison of the Tanabe 9-acyloxyellipticine route against alternative strategies (e.g., the 3-formyl-1,4-dimethylcarbazole route of Deane et al. [4], or the direct formylation/Baeyer–Villiger route of Plug et al. ). The Tanabe route uniquely positions the hydroxyl group at the 9-position of the final ellipticine scaffold, which is critical for biological activity [1]. In contrast, the Deane–McCarthy route yields ellipticine itself (no 9-hydroxyl) and has a reported overall yield of 3–14% [4], while the Plug–Koomen route provides 9-hydroxyellipticine via a different disconnection (formylation of ellipticine followed by Baeyer–Villiger oxidation) .

Building Block for Carbazole-Based Chemical Biology Probes Targeting Topoisomerase and Actin Dynamics

While the target compound itself is a synthetic intermediate, the broader class of 5,8-dimethyl-9H-carbazole derivatives has been shown to inhibit human topoisomerase I and interfere with actin dynamics, triggering apoptosis in triple-negative breast cancer cells (MDA-MB-231) [5]. Researchers developing chemical biology probes based on the ellipticine pharmacophore can use this intermediate to access 9-substituted analogs that retain the critical 5,8-dimethylcarbazole core while varying the 9-O-acyl substituent for structure–activity relationship studies [1][5].

Quote Request

Request a Quote for 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.